molecular formula C12H14BNO4 B1451386 3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid CAS No. 850567-32-7

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

Cat. No. B1451386
M. Wt: 247.06 g/mol
InChI Key: ATSICDGBVQTFMX-UHFFFAOYSA-N
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Description

“3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the molecular formula C12H14BNO4 and a molecular weight of 247.1 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2 . The SMILES representation is B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O .


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid” is 247.1 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 469.8±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has a molar refractivity of 63.0±0.4 cm3, a polar surface area of 61 Å2, and a polarizability of 25.0±0.5 10-24 cm3 .

properties

IUPAC Name

[3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c15-11-4-6-14(7-5-11)12(16)9-2-1-3-10(8-9)13(17)18/h1-3,8,17-18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSICDGBVQTFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661237
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Oxopiperidine-1-carbonyl)phenylboronic acid

CAS RN

850567-32-7
Record name [3-(4-Oxopiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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